N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
Description
N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a heterocyclic compound featuring a fused pyrimido[1,6-a]azepine core substituted with a 1,2,4-oxadiazole ring and an acetamide moiety. Key structural elements include:
- 1,2,4-Oxadiazole ring: A heterocyclic moiety known for metabolic stability and bioisosteric replacement of ester or amide groups.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-13-8-9-17(31-3)15(11-13)24-18(28)12-27-21(29)19(20-23-14(2)32-25-20)16-7-5-4-6-10-26(16)22(27)30/h8-9,11H,4-7,10,12H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICZNGWZKDWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Overview
The compound features a diverse structure comprising several functional groups that contribute to its biological activity. The molecular formula is , and it includes oxadiazole and dioxo-pyrimidine moieties which are known for their pharmacological significance.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O4 |
| Molecular Weight | 442.53 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC |
| InChI | InChI=1S/C25H30N4O4/c1-16-8-11-18(12-9-16)28-24(30)19-6-4-5-7-20(19)27-25(28)32-15-23(29)26-21-14-17(2)10-13-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrimidine derivatives. N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidine] has shown promising results in various cancer cell lines.
Case Studies and Findings
-
Cell Line Sensitivity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including:
- HEPG2 (Liver cancer)
- MCF7 (Breast cancer)
- SW1116 (Colon cancer)
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the activity of EGFR and Src kinases .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that the compound also possesses antimicrobial activity.
Antimicrobial Efficacy
-
In Vitro Testing : Various derivatives of oxadiazole compounds have been tested for their antibacterial and antifungal properties. The results indicate moderate to significant activity against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The biological activities of N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidine] are attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and microbial resistance.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through various apoptotic pathways.
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
